4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C25H17BrN2O4 and a molecular weight of 489.329 g/mol This compound is known for its unique structural features, which include a naphthoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety
Preparation Methods
The synthesis of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps. One common synthetic route includes the reaction of 3-hydroxy-2-naphthoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the naphthoyl moiety can be oxidized to form corresponding ketones or quinones.
Reduction: The carbohydrazonoyl linkage can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group in the naphthoyl moiety can form hydrogen bonds with biological molecules, while the carbohydrazonoyl linkage can interact with enzymes and proteins. The bromobenzoate moiety may also play a role in the compound’s biological activity by facilitating its binding to target sites .
Comparison with Similar Compounds
Similar compounds to 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar structure but with a methyl group instead of a bromine atom.
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This compound has the bromine atom in a different position on the benzoate moiety.
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769156-21-0 |
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Molecular Formula |
C25H17BrN2O4 |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C25H17BrN2O4/c26-22-8-4-3-7-20(22)25(31)32-19-11-9-16(10-12-19)15-27-28-24(30)21-13-17-5-1-2-6-18(17)14-23(21)29/h1-15,29H,(H,28,30)/b27-15+ |
InChI Key |
ROKGGSNZGPEPDH-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O |
Origin of Product |
United States |
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